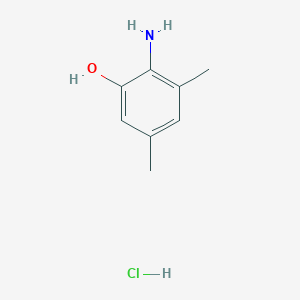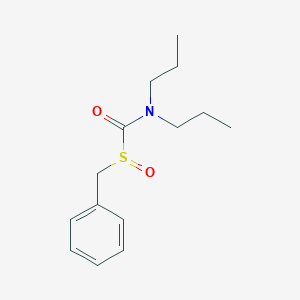
Phenol, 2-amino-3,5-dimethyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-amino-3,5-dimethyl-, hydrochloride is an organic compound with the molecular formula C8H11NO·HCl. It is a derivative of phenol, where the phenol ring is substituted with amino and dimethyl groups. This compound is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-amino-3,5-dimethyl-, hydrochloride typically involves the nitration of 2,6-dimethylphenol followed by reduction to obtain the amino derivative. The final step involves the formation of the hydrochloride salt by reacting the amino compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure the desired purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-amino-3,5-dimethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the phenol ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phenol, 2-amino-3,5-dimethyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Phenol, 2-amino-3,5-dimethyl-, hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenol ring can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Phenol, 2-(dimethylamino)-
- 3-Aminophenol
- Phenol, 3-(dimethylamino)-
Uniqueness
Phenol, 2-amino-3,5-dimethyl-, hydrochloride is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. The presence of both amino and dimethyl groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications.
Propiedades
Número CAS |
126910-02-9 |
|---|---|
Fórmula molecular |
C8H12ClNO |
Peso molecular |
173.64 g/mol |
Nombre IUPAC |
2-amino-3,5-dimethylphenol;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c1-5-3-6(2)8(9)7(10)4-5;/h3-4,10H,9H2,1-2H3;1H |
Clave InChI |
CYAZIZMNLBGMRP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)O)N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B12437153.png)






![5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole](/img/structure/B12437195.png)


![4,4'-Dimethyl 2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B12437214.png)
![Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate](/img/structure/B12437221.png)


